molecular formula C21H22N2O4 B7710459 N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Katalognummer: B7710459
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: BIUHZYJGQKMOKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It belongs to the class of drugs known as angiotensin II type 2 receptor antagonists. EMA401 has been shown to be effective in preclinical models of neuropathic pain, and it is currently undergoing clinical trials for the treatment of chronic pain in humans.

Wirkmechanismus

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide works by blocking the angiotensin II type 2 receptor, which is involved in the regulation of pain sensation. By blocking this receptor, this compound reduces the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of pain-sensing neurons in the spinal cord, and to reduce the release of pro-inflammatory cytokines that are involved in the development of chronic pain. This compound has also been shown to increase the production of endogenous opioids, which are natural painkillers produced by the body.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can easily penetrate cell membranes, making it suitable for use in in vitro studies. It has also been shown to be effective in a variety of preclinical models of chronic pain, making it a useful tool for studying the mechanisms of chronic pain. However, this compound has some limitations for use in laboratory experiments. It is a relatively new drug, and its long-term effects are not yet fully understood. In addition, its mechanism of action is not yet fully elucidated, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is in the development of new formulations of the drug that can be administered more easily and effectively. Another area of interest is in the identification of biomarkers that can be used to predict patient response to the drug. Additionally, further research is needed to fully understand the mechanisms of action of this compound, and to identify potential drug targets for the development of new pain treatments.

Synthesemethoden

The synthesis of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethylamine to form the corresponding Schiff base. This is followed by the reaction of the Schiff base with 2-bromo-3,4-dimethoxybenzaldehyde to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury. Clinical trials have also demonstrated its efficacy in reducing pain in patients with post-herpetic neuralgia.

Eigenschaften

IUPAC Name

N-ethyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-23(21(25)15-9-10-18(26-2)19(12-15)27-3)13-16-11-14-7-5-6-8-17(14)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUHZYJGQKMOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.